(2,4,6-Trimethoxyphenyl)hydrazine
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Overview
Description
(2,4,6-Trimethoxyphenyl)hydrazine is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trimethoxyphenyl)hydrazine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, resulting in the formation of the desired hydrazine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,4,6-Trimethoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include azobenzenes, nitroso compounds, substituted hydrazines, and amines.
Scientific Research Applications
(2,4,6-Trimethoxyphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4,6-Trimethoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, which can affect cellular pathways and lead to cytotoxic effects .
Comparison with Similar Compounds
(2,4,6-Trimethylphenyl)hydrazine: Similar in structure but with methyl groups instead of methoxy groups.
(2,4,6-Trimethoxyphenyl)phosphine: Contains a phosphine group instead of a hydrazine group
Uniqueness: (2,4,6-Trimethoxyphenyl)hydrazine is unique due to its combination of methoxy groups and hydrazine functionality, which imparts distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2,4,6-trimethoxyphenyl)hydrazine |
InChI |
InChI=1S/C9H14N2O3/c1-12-6-4-7(13-2)9(11-10)8(5-6)14-3/h4-5,11H,10H2,1-3H3 |
InChI Key |
XWSHJHFJEBBDQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NN)OC |
Origin of Product |
United States |
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